Methyl 4-bromo-2-cyclopropylbenzoate
Description
Methyl 4-bromo-2-cyclopropylbenzoate is an aromatic ester characterized by a benzoate backbone substituted with a bromine atom at the para position (C4) and a cyclopropyl group at the ortho position (C2).
These features suggest possible applications in agrochemicals, pharmaceuticals, or synthetic intermediates, though further research is needed to confirm these hypotheses.
Properties
Molecular Formula |
C11H11BrO2 |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
methyl 4-bromo-2-cyclopropylbenzoate |
InChI |
InChI=1S/C11H11BrO2/c1-14-11(13)9-5-4-8(12)6-10(9)7-2-3-7/h4-7H,2-3H2,1H3 |
InChI Key |
DHHWCQWQQTYIJE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)C2CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Methyl 4-bromo-2-cyclopropylbenzoate shares functional group similarities with several compounds documented in the evidence:
Bromopropylate (1-methylethyl 4-bromo-α-(4-bromophenyl)-α-hydroxybenzeneacetate) :
- Substituents : Contains two bromophenyl groups and an isopropyl ester.
- Key Differences : Unlike the target compound, bromopropylate lacks a cyclopropyl group but includes a hydroxybenzeneacetate backbone. This structural variation enhances its miticidal activity, as documented in pesticide applications .
- Property Implications : The absence of a strained cyclopropane ring in bromopropylate likely improves its stability under environmental conditions.
Sandaracopimaric Acid Methyl Ester: Substituents: A diterpenoid methyl ester isolated from plant resins (e.g., Austrocedrus chilensis) . Key Differences: This compound features a polycyclic aliphatic structure, contrasting with the aromatic benzoate core of the target compound. Property Implications: Aliphatic esters like sandaracopimaric acid methyl ester exhibit lower volatility and higher hydrophobicity compared to aromatic esters, as evidenced by gas chromatography retention times in resin analyses .
Fluazolate (1-methylethyl 5-(4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-2-chloro-4-fluorobenzoate) :
Physicochemical Properties
The table below summarizes inferred or calculated properties of this compound and related compounds, based on structural trends and evidence:
Key Observations :
- Molecular Weight : Bromine and cyclopropane substituents increase molecular weight compared to simpler esters (e.g., methyl benzoate, MW 136.1).
- Volatility : Aromatic esters with halogenation (e.g., fluazolate) are less volatile than aliphatic esters, aligning with gas chromatography data for resin-derived compounds .
- Stability : Cyclopropane rings may introduce thermal instability due to ring strain, whereas halogenated aromatic esters (e.g., bromopropylate) exhibit enhanced environmental persistence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
